(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine
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Overview
Description
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with various functional groups, including a chlorophenyl sulfanyl group, a phenyl group, and a carbaldehyde oxime group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Scientific Research Applications
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Chlorophenyl Sulfanyl Group: The chlorophenyl sulfanyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with the pyrazole ring.
Formation of the Carbaldehyde Group: The carbaldehyde group can be introduced through the oxidation of a corresponding alcohol or through the formylation of the pyrazole ring.
Formation of the Oxime Group: The oxime group can be formed by reacting the carbaldehyde with hydroxylamine under acidic or basic conditions.
Introduction of the Methylbenzyl Group: The methylbenzyl group can be introduced through an alkylation reaction, where a methylbenzyl halide reacts with the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Condensation: The compound can undergo condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles.
Condensation: Common reagents include aldehydes, ketones, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives
Condensation: Larger molecules with extended conjugation
Mechanism of Action
The mechanism of action of (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime
- 5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
- 5-hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-methylphenyl)methoxy]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-1-[5-(4-chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-methylphenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3OS/c1-18-8-10-19(11-9-18)17-30-27-16-23-24(20-6-4-3-5-7-20)28-29(2)25(23)31-22-14-12-21(26)13-15-22/h3-16H,17H2,1-2H3/b27-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVJAFZRRZHLQV-JVWAILMASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/C2=C(N(N=C2C3=CC=CC=C3)C)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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